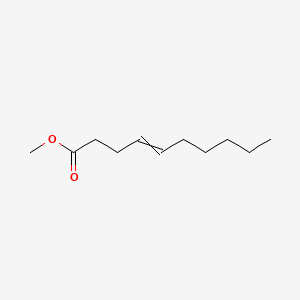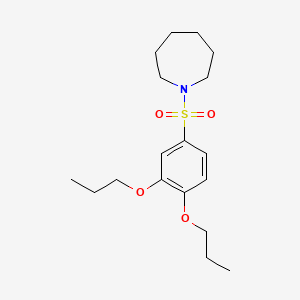
tetranitrosylruthenate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetranitrosylruthenate is a complex compound containing ruthenium and nitrosyl groups. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a ruthenium center coordinated with four nitrosyl (NO) ligands, which contribute to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions: Tetranitrosylruthenate can be synthesized through various methods, including the reaction of ruthenium chloride with sodium nitrite in an acidic medium. The reaction typically involves the following steps:
- Dissolution of ruthenium chloride in water.
- Addition of sodium nitrite to the solution.
- Acidification of the mixture with hydrochloric acid.
- Isolation and purification of the resulting this compound complex.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: Tetranitrosylruthenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions typically occur in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may produce lower oxidation state species.
科学研究应用
Tetranitrosylruthenate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, such as oxidation and reduction reactions.
Biology: The compound’s ability to release nitric oxide makes it useful in studying nitric oxide signaling pathways and their biological effects.
Medicine: this compound has potential therapeutic applications due to its nitric oxide-releasing properties, which can be utilized in treatments for cardiovascular diseases and cancer.
Industry: The compound is employed in industrial processes that require selective oxidation or reduction reactions.
作用机制
The mechanism of action of tetranitrosylruthenate involves the release of nitric oxide (NO) from the complex. This release can be triggered by various stimuli, such as light or chemical reductants. The released nitric oxide then interacts with molecular targets, such as guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule mediates various physiological effects, including vasodilation and inhibition of platelet aggregation.
相似化合物的比较
Tetranitrosylruthenate can be compared with other ruthenium-nitrosyl complexes, such as:
Dinitrosylruthenium complexes: These contain two nitrosyl ligands and exhibit different reactivity and stability compared to this compound.
Trinitrosylruthenium complexes: These have three nitrosyl ligands and may have distinct chemical properties and applications.
Perruthenate complexes: These contain ruthenium in a higher oxidation state and are commonly used in oxidation reactions.
The uniqueness of this compound lies in its ability to release multiple nitric oxide molecules, making it particularly useful in applications requiring controlled NO release.
属性
CAS 编号 |
13859-66-0 |
|---|---|
分子式 |
C7H11ClO |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




